molecular formula C8H5FeNO2+4 B14714906 Iron,cyanodicarbonyl-pi-cyclopentadienyl

Iron,cyanodicarbonyl-pi-cyclopentadienyl

Cat. No.: B14714906
M. Wt: 202.98 g/mol
InChI Key: OGNOUGLKJJOONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iron, cyanodicarbonyl-pi-cyclopentadienyl is an organometallic compound that features a cyclopentadienyl ligand bound to an iron center, along with two carbonyl groups and a cyanide ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iron, cyanodicarbonyl-pi-cyclopentadienyl typically involves the reaction of cyclopentadienyl iron dicarbonyl dimer with cyanide sources. One common method is the reaction of cyclopentadienyl iron dicarbonyl dimer with sodium cyanide in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of iron, cyanodicarbonyl-pi-cyclopentadienyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Iron, cyanodicarbonyl-pi-cyclopentadienyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: The carbonyl and cyanide ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand substitution reactions often involve phosphines, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) species, while reduction can produce iron(I) species. Substitution reactions result in the formation of new organometallic complexes with different ligands.

Scientific Research Applications

Iron, cyanodicarbonyl-pi-cyclopentadienyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which iron, cyanodicarbonyl-pi-cyclopentadienyl exerts its effects involves coordination to target molecules through its ligands. The iron center can undergo redox reactions, facilitating electron transfer processes. The carbonyl and cyanide ligands play crucial roles in stabilizing the compound and enabling its reactivity. Molecular targets include enzymes and other metalloproteins, where the compound can modulate their activity through coordination and redox interactions .

Comparison with Similar Compounds

Iron, cyanodicarbonyl-pi-cyclopentadienyl can be compared with other similar compounds such as:

Iron, cyanodicarbonyl-pi-cyclopentadienyl stands out due to its unique combination of ligands, which confer specific reactivity and stability, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C8H5FeNO2+4

Molecular Weight

202.98 g/mol

IUPAC Name

carbon monoxide;cyclopenta-1,3-diene;iron(6+);cyanide

InChI

InChI=1S/C5H5.CN.2CO.Fe/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q2*-1;;;+6

InChI Key

OGNOUGLKJJOONL-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Fe+6]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.